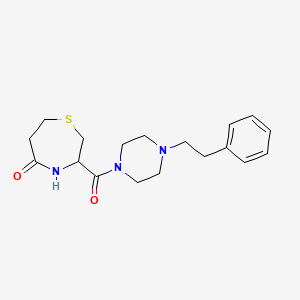

3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one, also known as PET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PET belongs to the class of thiazepanes, which are heterocyclic compounds that contain a five-membered ring with a sulfur and nitrogen atom.

Aplicaciones Científicas De Investigación

Biodistribution Studies for Anti-Chagas Agent

Research on the synthesis and in vivo proof of concept of a BODIPY-based fluorescent probe as a tracer for biodistribution studies highlights the potential of amide-containing thiazoles in treating Chagas disease. A specific compound, 3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one, was investigated for its biodistribution involving organs associated with the parasitic disease, facilitating future administration routes and regimens in treatment (Rodríguez et al., 2017).

Anticancer Activity

The synthesis of 5‐Substituted 2‐Methylbenzimidazoles with Anticancer Activity involves compounds related to 3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one, showing potent anticancer properties against 60 types of human cancer cell lines, highlighting its therapeutic potential in oncology (El-Naem et al., 2003).

Cytotoxicity on Oral Cancer Cells

Research into the cytotoxicity of phenolic acid phenethyl esters on oral cancer cells includes studies on derivatives similar to 3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one, showing differential effects on cancer and normal cells, suggesting potential for chemotherapy (Lee et al., 2005).

High Catalytic Activity of Chiral Amino Alcohol Ligands

A study on the high catalytic activity of chiral amino alcohol ligands anchored to polystyrene resins, including compounds akin to 3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one, demonstrates its utility in enantioselective synthesis, providing a new approach for the construction of complex molecules (Vidal‐Ferran et al., 1998).

Treatment of Insomnia

The development of phenethylpiperazine amides as selective serotonin 5-HT(2A) receptor antagonists for the treatment of insomnia includes derivatives of 3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one, showing promise in improving sleep quality and duration, indicating potential therapeutic applications in sleep disorders (Xiong et al., 2010).

Novel Atypical Antipsychotic Agents

A series of substituted phenethyl derivatives of 3-benzisothiazolylpiperazine, similar to 3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one, was investigated for its potential as novel atypical antipsychotic agents, showing a combination of D2 receptor affinity and a 5-HT2A/D2 ratio comparable to known antipsychotics, suggesting a lessened tendency to induce extrapyramidal side effects (Howard et al., 1996).

Propiedades

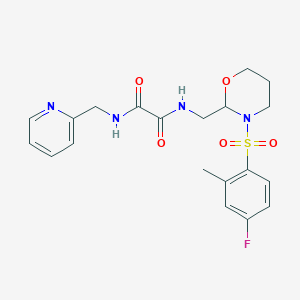

IUPAC Name |

3-[4-(2-phenylethyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S/c22-17-7-13-24-14-16(19-17)18(23)21-11-9-20(10-12-21)8-6-15-4-2-1-3-5-15/h1-5,16H,6-14H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUMPRJXYKSTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Phenethylpiperazine-1-carbonyl)-1,4-thiazepan-5-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(phenylsulfanyl)methyl]furan-3-carboxamide](/img/structure/B2723982.png)

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2723986.png)

![1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea](/img/structure/B2723995.png)

![N-(2-ethoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2723997.png)

![3,7,9-Trimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2723998.png)

![2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2724000.png)